molecular formula C31H29N4NaO8S B008424 2-(3'-(4-Phenylphenylcarbonyl)-3'-methyl-1'-ureido)-2-(3,4-dihydroxyphenyl)acetamidopenicillanate CAS No. 106135-38-0

2-(3'-(4-Phenylphenylcarbonyl)-3'-methyl-1'-ureido)-2-(3,4-dihydroxyphenyl)acetamidopenicillanate

Cat. No. B008424
M. Wt: 640.6 g/mol
InChI Key: QLLQREKOSBDHPL-LUWPLTNYSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3'-(4-Phenylphenylcarbonyl)-3'-methyl-1'-ureido)-2-(3,4-dihydroxyphenyl)acetamidopenicillanate, also known as UMAP, is a synthetic penicillin derivative that has been extensively studied for its potential use in treating bacterial infections. This compound is unique among penicillin derivatives due to its broad-spectrum activity against both gram-positive and gram-negative bacteria, as well as its ability to penetrate biofilms.

Mechanism Of Action

2-(3'-(4-Phenylphenylcarbonyl)-3'-methyl-1'-ureido)-2-(3,4-dihydroxyphenyl)acetamidopenicillanate works by inhibiting the activity of bacterial cell wall synthesis enzymes, specifically transpeptidases and carboxypeptidases. This leads to the disruption of bacterial cell wall formation, ultimately resulting in bacterial death.

Biochemical And Physiological Effects

In addition to its antibacterial activity, 2-(3'-(4-Phenylphenylcarbonyl)-3'-methyl-1'-ureido)-2-(3,4-dihydroxyphenyl)acetamidopenicillanate has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases. 2-(3'-(4-Phenylphenylcarbonyl)-3'-methyl-1'-ureido)-2-(3,4-dihydroxyphenyl)acetamidopenicillanate has also been shown to have low toxicity and good stability, making it an attractive candidate for further development.

Advantages And Limitations For Lab Experiments

One advantage of 2-(3'-(4-Phenylphenylcarbonyl)-3'-methyl-1'-ureido)-2-(3,4-dihydroxyphenyl)acetamidopenicillanate is its broad-spectrum activity, which makes it a potentially useful tool for studying a wide range of bacterial infections. However, its high cost and limited availability may make it difficult to use in certain experimental settings.

Future Directions

There are numerous potential future directions for research on 2-(3'-(4-Phenylphenylcarbonyl)-3'-methyl-1'-ureido)-2-(3,4-dihydroxyphenyl)acetamidopenicillanate. One area of interest is the development of new formulations of 2-(3'-(4-Phenylphenylcarbonyl)-3'-methyl-1'-ureido)-2-(3,4-dihydroxyphenyl)acetamidopenicillanate that can improve its bioavailability and efficacy. Additionally, further studies are needed to fully understand the mechanisms of 2-(3'-(4-Phenylphenylcarbonyl)-3'-methyl-1'-ureido)-2-(3,4-dihydroxyphenyl)acetamidopenicillanate's anti-inflammatory effects, and to explore its potential use in treating inflammatory diseases. Finally, there is a need for further research on the safety and efficacy of 2-(3'-(4-Phenylphenylcarbonyl)-3'-methyl-1'-ureido)-2-(3,4-dihydroxyphenyl)acetamidopenicillanate in humans, with the ultimate goal of developing new treatments for bacterial infections.

Synthesis Methods

The synthesis of 2-(3'-(4-Phenylphenylcarbonyl)-3'-methyl-1'-ureido)-2-(3,4-dihydroxyphenyl)acetamidopenicillanate involves the reaction of 6-aminopenicillanic acid with 3,4-dihydroxyphenylacetic acid and 4-phenylphenyl isocyanate, followed by the addition of methyl isocyanate. This multi-step process has been optimized for high yield and purity, and has been successfully replicated in numerous studies.

Scientific Research Applications

2-(3'-(4-Phenylphenylcarbonyl)-3'-methyl-1'-ureido)-2-(3,4-dihydroxyphenyl)acetamidopenicillanate has been studied extensively for its potential use in treating a variety of bacterial infections, including those caused by drug-resistant strains. In vitro studies have demonstrated its efficacy against a wide range of bacteria, including Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli. In vivo studies have also shown promising results, with 2-(3'-(4-Phenylphenylcarbonyl)-3'-methyl-1'-ureido)-2-(3,4-dihydroxyphenyl)acetamidopenicillanate demonstrating efficacy in animal models of infection.

properties

CAS RN

106135-38-0

Product Name

2-(3'-(4-Phenylphenylcarbonyl)-3'-methyl-1'-ureido)-2-(3,4-dihydroxyphenyl)acetamidopenicillanate

Molecular Formula

C31H29N4NaO8S

Molecular Weight

640.6 g/mol

IUPAC Name

sodium;(2S,5R,6R)-6-[[(2R)-2-(3,4-dihydroxyphenyl)-2-[[methyl-(4-phenylbenzoyl)carbamoyl]amino]acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

InChI

InChI=1S/C31H30N4O8S.Na/c1-31(2)24(29(41)42)35-27(40)23(28(35)44-31)32-25(38)22(19-13-14-20(36)21(37)15-19)33-30(43)34(3)26(39)18-11-9-17(10-12-18)16-7-5-4-6-8-16;/h4-15,22-24,28,36-37H,1-3H3,(H,32,38)(H,33,43)(H,41,42);/q;+1/p-1/t22-,23-,24+,28-;/m1./s1

InChI Key

QLLQREKOSBDHPL-LUWPLTNYSA-M

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC(=C(C=C3)O)O)NC(=O)N(C)C(=O)C4=CC=C(C=C4)C5=CC=CC=C5)C(=O)[O-])C.[Na+]

SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC(=C(C=C3)O)O)NC(=O)N(C)C(=O)C4=CC=C(C=C4)C5=CC=CC=C5)C(=O)[O-])C.[Na+]

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC(=C(C=C3)O)O)NC(=O)N(C)C(=O)C4=CC=C(C=C4)C5=CC=CC=C5)C(=O)[O-])C.[Na+]

Other CAS RN

106135-38-0

synonyms

2-(3'-(4-phenylphenylcarbonyl)-3'-methyl-1'-ureido)-2-(3,4-dihydroxyphenyl)acetamidopenicillanate
2-PPCMUDP
2-PPCMUDP sodium salt

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.